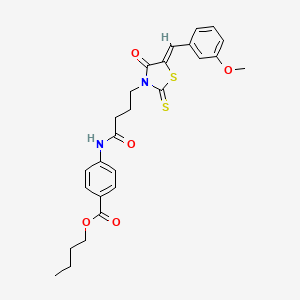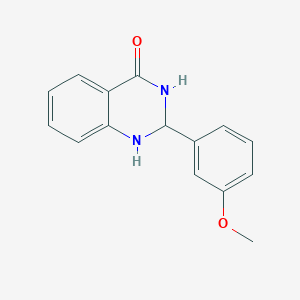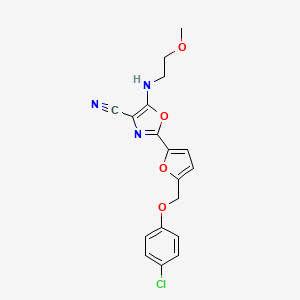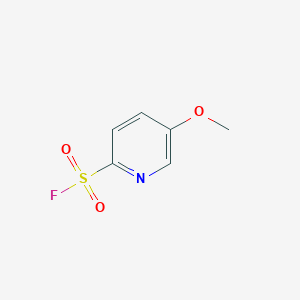
(Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a thiazolidine derivative, which is a class of compounds that contain a five-membered C3NS ring. Thiazolidines are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The compound contains a thiazolidine ring, a benzylidene moiety, and a butanamido group. The presence of these functional groups suggests that the compound might exhibit interesting chemical and biological properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, thiazolidine derivatives are known to undergo various chemical reactions, including ring-opening reactions, depending on the conditions .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Evaluation
A study synthesized a novel series of 4-thiazolidinone derivatives, evaluating their in vitro antimicrobial and anticancer potentials. One derivative demonstrated significant antimicrobial activity, and another was found to be a potent anticancer agent. QSAR studies highlighted the importance of topological and electronic parameters in describing the antimicrobial activity of these compounds (A. Deep et al., 2016).
Structural Studies
Supramolecular structures of 2-thioxothiazolidin-4-ones, closely related to the chemical , were examined to understand their hydrogen-bonded dimers, chains of rings, and sheets. This structural analysis provides insights into the molecular interactions and potential functionalities of these compounds (P. Delgado et al., 2005).
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base groups have been explored. These compounds demonstrate promising properties for photodynamic therapy applications, including high singlet oxygen quantum yields, making them potential candidates for cancer treatment (M. Pişkin et al., 2020).
Anticancer Activity of Benzothiazole Moiety
Antitumor screening of novel 4-thiazolidinones with benzothiazole moiety revealed significant anticancer activity against various cancer cell lines. This study emphasizes the potential of such compounds in developing new anticancer drugs (D. Havrylyuk et al., 2010).
Fungicidal Applications
Research on the addition reactions of 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones has led to the synthesis of derivatives with potential fungicidal applications. These compounds exhibit the ability to form complex structures and undergo thermal cyclization, highlighting their versatility in chemical synthesis (H. Nagase, 1974).
Mecanismo De Acción
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the synthesis of melanin . The compound has been shown to exhibit potent inhibitory activity against tyrosinase .
Mode of Action
The compound interacts with the active site of tyrosinase, inhibiting its activity . This interaction results in the suppression of melanin production, as tyrosinase is a key enzyme in the melanogenesis pathway .
Biochemical Pathways
The compound affects the melanogenesis pathway, which is responsible for the production of melanin . Melanin is synthesized by melanocytes in the innermost layer of the epidermis and its synthesis is stimulated by various molecules and conditions . By inhibiting tyrosinase, the compound suppresses melanin production, thereby affecting the melanogenesis pathway .
Pharmacokinetics
Thiazolidine derivatives, to which this compound belongs, have been reported to show varied biological properties, suggesting they may have favorable pharmacokinetic profiles .
Result of Action
The primary result of the compound’s action is the suppression of melanin production . This is achieved through the inhibition of tyrosinase activity . As a result, the compound may have potential applications in the development of effective pharmacological and cosmetic agents for skin-whitening .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. Factors such as UV light can increase melanogenesis substantially via tyrosinase activation . Therefore, the compound’s efficacy in inhibiting tyrosinase and suppressing melanin production may be influenced by environmental factors such as exposure to UV light.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
butyl 4-[4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S2/c1-3-4-15-33-25(31)19-10-12-20(13-11-19)27-23(29)9-6-14-28-24(30)22(35-26(28)34)17-18-7-5-8-21(16-18)32-2/h5,7-8,10-13,16-17H,3-4,6,9,14-15H2,1-2H3,(H,27,29)/b22-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAXGHNMOQUFSX-XLNRJJMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(7-Fluoroquinazolin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2417182.png)

![N-(4-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2417184.png)

![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2417186.png)



![3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2417197.png)
![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide](/img/structure/B2417198.png)
![(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2417199.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2417200.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2417202.png)
